

Spectroscopic comparison of trifluoromethylated benzyl alcohols

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Compound of Interest

Compound Name: 4-Fluoro-2-(trifluoromethyl)benzyl alcohol

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A Spectroscopic Guide to Trifluoromethylated Benzyl Alcohols

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Spectroscopic Properties

The introduction of a trifluoromethyl ($-\text{CF}_3$) group into benzyl alcohol significantly alters its electronic properties, lipophilicity, and metabolic stability, making trifluoromethylated benzyl alcohols valuable building blocks in medicinal chemistry and materials science. A thorough understanding of their spectroscopic characteristics is paramount for their identification, characterization, and quality control. This guide provides a comparative analysis of the key spectroscopic features of ortho-, meta-, and para-trifluoromethylated benzyl alcohols, supported by experimental data.

Comparative Spectroscopic Data

The following tables summarize the key ^1H NMR, ^{13}C NMR, and ^{19}F NMR spectroscopic data for 2-(trifluoromethyl)benzyl alcohol, 3-(trifluoromethyl)benzyl alcohol, and 4-(trifluoromethyl)benzyl alcohol.

Table 1: ^1H NMR Spectroscopic Data (400 MHz, CDCl_3)

Compound	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
2- (Trifluoromethyl) benzyl alcohol	7.63	d	7.8	Ar-H
7.59	t	7.6	Ar-H	
7.50	d	7.8	Ar-H	
7.33	t	7.6	Ar-H	
4.79	s	-	CH ₂	
3.06 (br s)	s	-	OH	
3- (Trifluoromethyl) benzyl alcohol	7.65	s	-	Ar-H
7.58	d	7.7	Ar-H	
7.49	d	7.7	Ar-H	
7.45	t	7.7	Ar-H	
4.76	s	-	CH ₂	
1.95 (br s)	s	-	OH	
4- (Trifluoromethyl) benzyl alcohol ^[1]	7.62	d	8.16	Ar-H
7.47	d	8.08	Ar-H	
4.77	s	-	CH ₂	
1.92 (br s)	s	-	OH	

Table 2: ^{13}C NMR Spectroscopic Data (101 MHz, CDCl_3)**[1]**

Compound	Chemical Shift (δ , ppm)	Assignment
2-(Trifluoromethyl)benzyl alcohol	141.5, 132.3, 128.8, 127.8, 126.1 (q, $J=5.5$ Hz), 124.2 (q, $J=274.5$ Hz)	Aromatic C, CF_3
62.5 (q, $J=3.5$ Hz)	CH_2	
3-(Trifluoromethyl)benzyl alcohol	142.1, 130.9 (q, $J=32.3$ Hz), 130.4, 129.2, 124.1 (q, $J=3.8$ Hz), 123.9 (q, $J=3.8$ Hz), 124.1 (q, $J=272.5$ Hz)	Aromatic C, CF_3
64.5	CH_2	
4-(Trifluoromethyl)benzyl alcohol	144.9, 129.9 (q, $J=32.8$ Hz), 127.0, 125.6 (d, $J=4.04$ Hz), 122.94	Aromatic C, CF_3
64.62	CH_2	

Table 3: ^{19}F NMR Spectroscopic Data (282 MHz, CDCl_3)

Compound	Chemical Shift (δ , ppm)
2-(Trifluoromethyl)benzyl alcohol	-60.4
3-(Trifluoromethyl)benzyl alcohol	-62.8
4-(Trifluoromethyl)benzyl alcohol[2]	-62.8

Infrared (IR) Spectroscopy

The IR spectra of trifluoromethylated benzyl alcohols display characteristic absorption bands. A broad band in the region of $3200\text{--}3600\text{ cm}^{-1}$ corresponds to the O-H stretching vibration of the alcohol group. Strong absorptions in the $1000\text{--}1400\text{ cm}^{-1}$ range are characteristic of the C-F stretching vibrations of the trifluoromethyl group. The C-O stretching vibration is typically observed around $1010\text{--}1080\text{ cm}^{-1}$.

Mass Spectrometry

Electron ionization (EI) mass spectrometry of trifluoromethylated benzyl alcohols typically shows the molecular ion peak (M^+). Common fragmentation patterns include the loss of H_2O , OH , and the CF_3 group, leading to characteristic fragment ions. For instance, the mass spectrum of 4-(trifluoromethyl)benzyl alcohol shows a prominent molecular ion peak at m/z 176.^[1]

Experimental Protocols

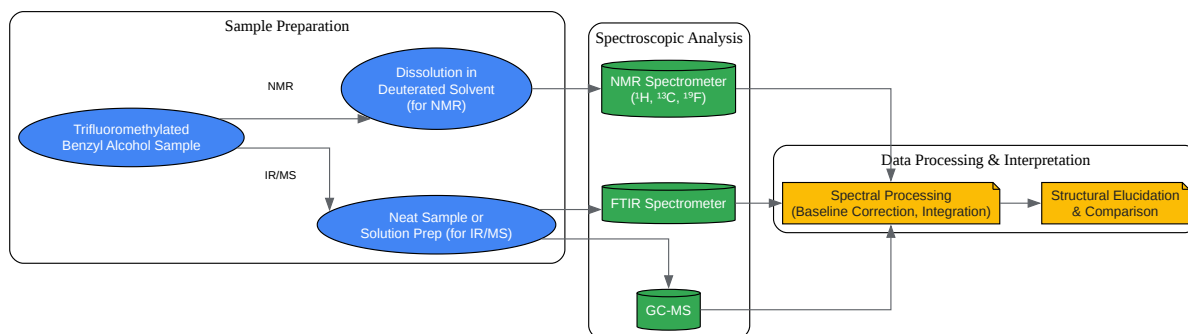
The following provides a general methodology for the spectroscopic analysis of trifluoromethylated benzyl alcohols.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H , ^{13}C , and ^{19}F NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.^[3] Samples are dissolved in a deuterated solvent, commonly chloroform- d ($CDCl_3$), with tetramethylsilane (TMS) used as an internal standard for 1H and ^{13}C NMR. For ^{19}F NMR, trichlorofluoromethane ($CFCl_3$) can be used as an external standard.^{[3][4]}

Infrared (IR) Spectroscopy: IR spectra are often obtained using a Fourier Transform Infrared (FTIR) spectrometer.^[5] Samples can be analyzed as a neat liquid film between salt plates (e.g., NaCl or KBr) or as a solution in a suitable solvent like carbon tetrachloride (CCl_4).

Mass Spectrometry (MS): Mass spectra are typically acquired using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source. The sample is introduced into the GC, which separates it from any impurities before it enters the mass spectrometer.

Experimental Workflow



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Caption: Workflow for the spectroscopic analysis of trifluoromethylated benzyl alcohols.

Structure-Spectra Logical Relationships

Caption: Positional isomers of trifluoromethylated benzyl alcohol.

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